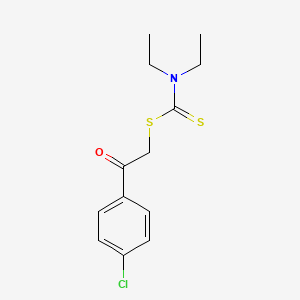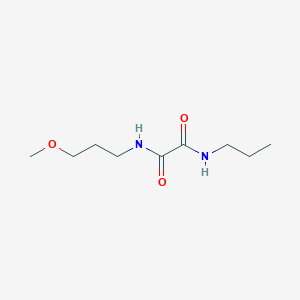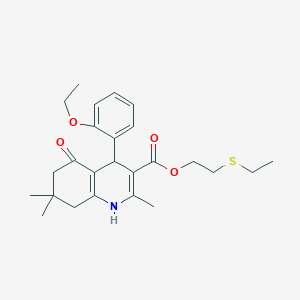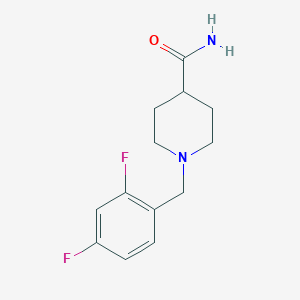
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate, also known as CDDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of dithiocarbamates, which are known for their ability to chelate metal ions. CDDC has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which are essential for the growth and survival of cancer cells. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been shown to affect various biochemical and physiological processes in cancer cells, including cell cycle regulation, DNA repair, and protein synthesis. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been found to downregulate the expression of genes involved in cell proliferation and survival, such as Bcl-2 and survivin. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has also been shown to upregulate the expression of genes involved in apoptosis, such as p53 and caspases. In addition, 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate is also relatively inexpensive compared to other anti-cancer drugs. However, 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate. One area of research is the development of more effective formulations of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate, such as liposomal or nanoparticle-based formulations, which can improve its solubility and bioavailability. Another area of research is the investigation of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate in combination with other anti-cancer drugs, which may enhance its effectiveness. In addition, the study of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate in animal models of cancer and other diseases, such as inflammatory bowel disease and viral infections, may provide further insights into its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate involves the reaction between 4-chlorobenzaldehyde and diethyldithiocarbamate in the presence of a base. The resulting compound is then purified through recrystallization. The yield of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been investigated for its anti-inflammatory and anti-viral effects. It has been found to suppress the production of inflammatory cytokines and inhibit the replication of viruses, such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZHYKIJOKQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)



![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
